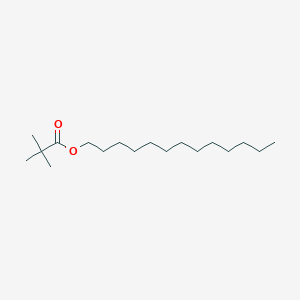
Tridecyl neopentanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tridecyl neopentanoate is a useful research compound. Its molecular formula is C18H36O2 and its molecular weight is 284.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Binding; Emollient; Skin conditioning. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Emollient Properties
Tridecyl neopentanoate serves as an emollient in cosmetic formulations, providing a smooth and soft feel on the skin. It helps to improve the texture of creams and lotions, enhancing their spreadability and moisture retention capabilities. The compound is particularly effective in formulations designed for dry skin, as it can form a protective barrier that reduces transepidermal water loss .
Skin Conditioning Agent
As a skin conditioning agent, this compound contributes to the overall health of the skin by maintaining hydration levels and improving skin elasticity. This property is critical for products aimed at anti-aging and moisturizing .
Sunscreen Formulations
This compound has been incorporated into sunscreen emulsions to enhance their stability and effectiveness. In formulations containing zinc oxide and titanium dioxide, it helps create a smooth emulsion that can improve the sun protection factor (SPF) by ensuring even distribution of active ingredients on the skin . Such emulsions are particularly beneficial for consumers seeking high SPF protection without compromising on texture.
Drug Delivery Systems
Research indicates that this compound can be utilized as a solvent or carrier in drug delivery systems. Its ability to solubilize various pharmaceutical compounds makes it valuable in formulating topical medications that require enhanced absorption through the skin barrier .
Green Chemistry Initiatives
The compound is also being explored within the context of green chemistry due to its biodegradable nature and potential as a sustainable solvent in chemical processes. Studies have highlighted its role as an alternative to more harmful solvents traditionally used in industrial applications .
Biodegradability
This compound is considered environmentally friendly due to its biodegradability. This characteristic aligns with increasing regulatory demands for sustainable chemical practices, making it an attractive option for manufacturers aiming to reduce their environmental footprint .
Cosmetic Formulation Case Study
A study conducted on various cosmetic formulations demonstrated that products containing this compound exhibited improved sensory attributes compared to those without it. Participants noted enhanced smoothness and hydration levels after application, affirming its effectiveness as an emollient and skin conditioning agent .
Sunscreen Efficacy Study
In a comparative analysis of sunscreen formulations, those containing this compound showed a significant increase in SPF values due to better stabilization of UV filters within the emulsion matrix. This study underscores its importance in developing effective sun protection products that meet consumer expectations for performance and feel .
Summary Table of Applications
| Application Area | Functionality | Benefits |
|---|---|---|
| Cosmetics | Emollient | Enhances texture, spreadability |
| Skin conditioning | Maintains hydration, improves elasticity | |
| Sunscreen formulations | Increases SPF, stabilizes UV filters | |
| Pharmaceuticals | Drug delivery systems | Enhances solubility and absorption |
| Environmental | Biodegradable solvent | Reduces environmental impact |
特性
CAS番号 |
106436-39-9 |
|---|---|
分子式 |
C18H36O2 |
分子量 |
284.5 g/mol |
IUPAC名 |
tridecyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C18H36O2/c1-5-6-7-8-9-10-11-12-13-14-15-16-20-17(19)18(2,3)4/h5-16H2,1-4H3 |
InChIキー |
DHWLRNPWPABRBG-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCOC(=O)C(C)(C)C |
正規SMILES |
CCCCCCCCCCCCCOC(=O)C(C)(C)C |
Key on ui other cas no. |
106436-39-9 |
ピクトグラム |
Irritant; Environmental Hazard |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















